Substance P (4-11)
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Overview
Description
Substance P (4-11) is a synthetic fragment of the neuropeptide Substance P, which is part of the tachykinin family. This fragment consists of the amino acids from the fourth to the eleventh position in the Substance P sequence. Substance P is known for its role in pain perception and inflammatory processes. The fragment Substance P (4-11) retains some of the biological activities of the full-length peptide and is used in various research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Substance P (4-11) is synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next protected amino acid is added and coupled to the growing chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of Substance P (4-11) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves rigorous quality control measures to ensure the purity and integrity of the final product.
Chemical Reactions Analysis
Types of Reactions
Substance P (4-11) can undergo various chemical reactions, including:
Oxidation: The methionine residue in the peptide can be oxidized to methionine sulfoxide.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Amino acid derivatives with appropriate protecting groups.
Major Products Formed
Oxidation: Methionine sulfoxide-containing peptides.
Reduction: Peptides with free thiol groups.
Substitution: Peptide analogs with modified amino acid sequences.
Scientific Research Applications
Substance P (4-11) is used in various scientific research applications, including:
Neuroscience: Studying the role of Substance P in pain perception and neurotransmission.
Immunology: Investigating the modulation of immune cell activity by Substance P.
Pharmacology: Developing and testing new drugs targeting the Substance P receptor.
Cell Biology: Exploring the effects of Substance P on cell proliferation and differentiation.
Mechanism of Action
Substance P (4-11) exerts its effects by binding to the neurokinin 1 receptor (NK1R). This receptor is a G-protein-coupled receptor that activates various intracellular signaling pathways upon ligand binding. The primary pathways involved include:
Phospholipase C (PLC) Pathway: Activation of PLC leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn release calcium ions from intracellular stores and activate protein kinase C (PKC).
Adenylate Cyclase Pathway: Activation of adenylate cyclase increases cyclic adenosine monophosphate (cAMP) levels, leading to the activation of protein kinase A (PKA).
Comparison with Similar Compounds
Substance P (4-11) is similar to other tachykinin peptides, such as neurokinin A and neurokinin B. These peptides share structural similarities and can bind to the same receptors but have different affinities and biological activities. Substance P (4-11) is unique in its selective agonism for the NK1 receptor, making it a valuable tool for studying NK1R-mediated processes.
List of Similar Compounds
- Neurokinin A
- Neurokinin B
- Neuropeptide K
- Neuropeptide γ
Properties
IUPAC Name |
N-[5-amino-1-[[1-[[1-[[2-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]-2-(pyrrolidine-2-carbonylamino)pentanediamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H67N11O10S/c1-27(2)23-34(45(66)53-30(40(49)61)20-22-68-3)52-39(60)26-51-41(62)35(24-28-11-6-4-7-12-28)56-46(67)36(25-29-13-8-5-9-14-29)57-44(65)33(17-19-38(48)59)55-43(64)32(16-18-37(47)58)54-42(63)31-15-10-21-50-31/h4-9,11-14,27,30-36,50H,10,15-26H2,1-3H3,(H2,47,58)(H2,48,59)(H2,49,61)(H,51,62)(H,52,60)(H,53,66)(H,54,63)(H,55,64)(H,56,67)(H,57,65) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVTHVTVZLLFSPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H67N11O10S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
966.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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